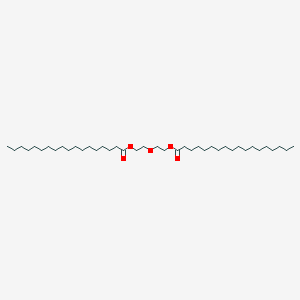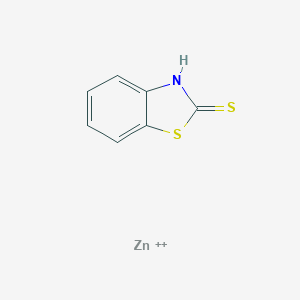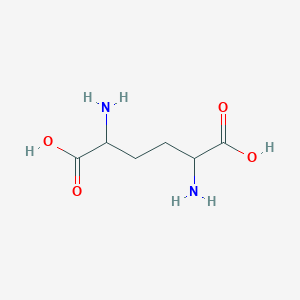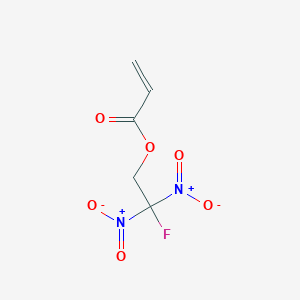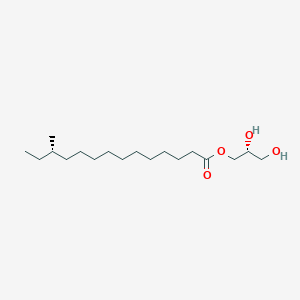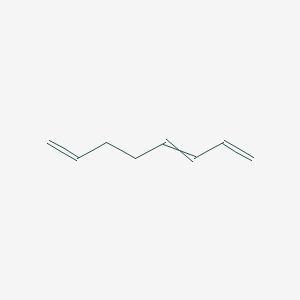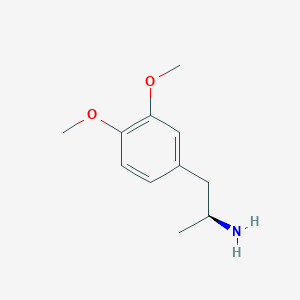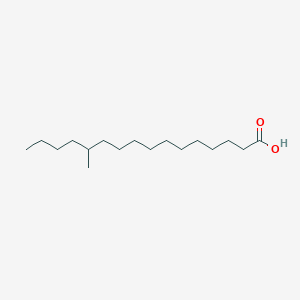
2-Hydroxycyclobutan-1-one
Descripción general
Descripción
2-Hydroxycyclobutan-1-one is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .
Molecular Structure Analysis
The molecular structure of 2-Hydroxycyclobutan-1-one consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy could be used .Physical And Chemical Properties Analysis
2-Hydroxycyclobutan-1-one has a density of 1.3±0.1 g/cm3, a boiling point of 196.8±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has certain chemical properties such as a polar surface area of 37 Å2 and a molar refractivity of 20.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Hydroxy Derivatives : The compound is used in the synthesis of hydroxy derivatives, such as in the photochemical route to 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry, offering applications in organic synthesis (Chang et al., 2018).
Development of Platinum(II) Complexes : In medicinal chemistry, the compound's derivatives are used to create platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane derivatives and 3-hydroxycyclobutane-1,1-dicarboxylate as ligands, exhibiting potent cytotoxic activity against tumor cell lines (Fang et al., 2013).
Antimicrobial Activity : Derivatives of 2-Hydroxycyclobutan-1-one have been studied for their antimicrobial properties, particularly against gram-positive bacteria (Baldwin et al., 1986).
Catalytic (2+2)-Cycloaddition Reaction : This compound is used in catalytic (2+2)-cycloaddition reactions to produce optically active hydroxycyclobutanes, important in the synthesis of multi-substituted cyclobutane compounds (Takasu et al., 2004).
Food Irradiation Monitoring : In food chemistry, derivatives like 2-dodecylcyclobutanone are used as markers for identifying irradiated food, enhancing food safety and quality control methods (Chan et al., 2014).
Synthesis of Cyclobutane Serine Analogues : It has applications in the synthesis of cyclobutane serine analogues, which are significant in the field of amino acid research (Avenoza et al., 2005).
Synthesis of Functionalized Cyclobutanes : Its derivatives are employed in the synthesis of functionalized cyclobutanes and other complex organic compounds (Ranu et al., 1989).
Positron Emission Tomography Imaging : Derivatives of 2-Hydroxycyclobutan-1-one are used in the synthesis of radiotracers for positron emission tomography (PET) imaging, such as in the preparation of anti-[18F]FACBC for tumor imaging (McConathy et al., 2003).
Development of Anticancer Drugs : Research includes the development of platinum(II) complexes with derivatives of 2-Hydroxycyclobutan-1-one as ligands for potential anticancer drugs (Pavlova et al., 2023).
Monitoring Environmental Exposure to Pollutants : Urinary biomarkers derived from 2-Hydroxycyclobutan-1-one, such as 1-hydroxypyrene, are used in the biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons (Ciarrocca et al., 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-Hydroxycyclobutan-1-one are not available, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is evolving. Future directions include the development of high-performance catalysts, transition of energy and chemicals generation to more renewable sources, and cleaner chemical processes .
Propiedades
IUPAC Name |
2-hydroxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4(3)6/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFPZGGCJLBVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504243 | |
| Record name | 2-Hydroxycyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxycyclobutan-1-one | |
CAS RN |
17082-63-2 | |
| Record name | 2-Hydroxycyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxycyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



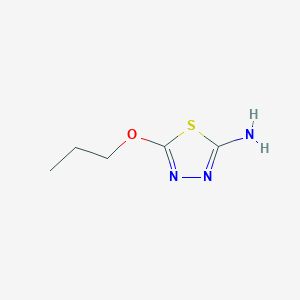
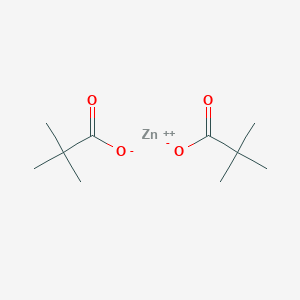
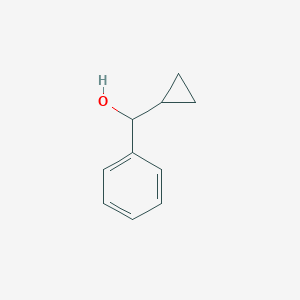
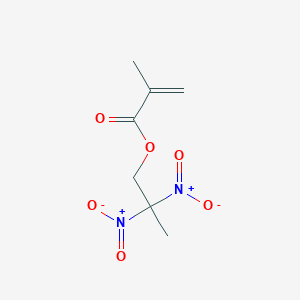
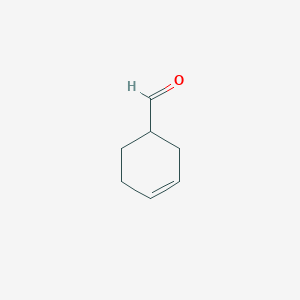
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
